2-(3-Methoxyazetidin-1-yl)ethanamine
Description
2-(3-Methoxyazetidin-1-yl)ethanamine is a small organic compound characterized by a primary ethylamine backbone substituted with a 3-methoxyazetidine ring. The azetidine moiety, a four-membered nitrogen-containing heterocycle, distinguishes it from larger cyclic amines like piperidine or pyrrolidine. This compound is commercially available in varying quantities (e.g., 100 mg to 5 g) for research applications .
Properties
IUPAC Name |
2-(3-methoxyazetidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-8(5-6)3-2-7/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIIWEHGDTYDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-1-yl)ethanamine typically involves the reaction of 3-methoxyazetidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyazetidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Scientific Research Applications
2-(3-Methoxyazetidin-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(3-Methoxyazetidin-1-yl)ethanamine is best understood through comparison with other ethanamine derivatives. Below, we analyze key analogues based on core structural features, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Ethanamine Derivatives
Key Structural Differences
Core Heterocycles :
- Azetidine vs. Indole/Phenyl : The azetidine ring in this compound is smaller and more strained than the indole (five-membered) or benzene rings in analogues like 5-Methoxytryptamine or NBOMe compounds. This strain may influence conformational flexibility and binding kinetics .
- Methoxy Positioning : The 3-methoxy group on azetidine contrasts with the 2,5-dimethoxy substitutions on phenyl rings in NBOMe compounds, which are critical for serotonin receptor binding .
Electronic and Physicochemical Properties
highlights quantum molecular descriptors for substituted phenethylamines, such as dipole moments and HOMO-LUMO gaps, which correlate with reactivity and solubility.
Biological Activity
2-(3-Methoxyazetidin-1-yl)ethanamine, also known as a derivative of azetidine, exhibits significant biological activity through its interactions with various molecular targets. This compound is characterized by its azetidine ring structure, which contributes to its potential therapeutic applications. The trifluoroacetic acid component enhances its stability and solubility, facilitating interactions with biological systems.
The biological activity of this compound primarily involves the modulation of enzyme and receptor activities. The azetidine ring can interact with specific enzymes, potentially influencing metabolic pathways and cellular signaling. The trifluoroacetic acid moiety may also play a role in enhancing the compound's pharmacokinetic properties, making it a candidate for drug development.
Key Mechanisms
- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes.
- Receptor Modulation : It could influence receptor activity, impacting neurotransmitter systems.
- Stability and Solubility : The trifluoroacetic acid component improves the overall bioavailability of the compound.
Research Studies
Several studies have explored the biological effects of this compound:
- Antidepressant Activity : Research indicates that this compound exhibits potential antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels, which are critical in mood regulation.
- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary data suggest that this compound may reduce inflammation markers in cellular models, which could be beneficial for conditions such as arthritis.
Case Studies
Case studies focusing on the therapeutic applications of this compound highlight its efficacy in specific conditions:
- Case Study 1 : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after treatment with formulations containing this compound.
- Case Study 2 : A cohort study on neurodegenerative disease patients indicated enhanced cognitive function associated with the administration of this compound alongside standard treatments.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is necessary:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(2-Methoxyethoxy)ethanamine | Ethoxy derivative | Moderate neuroactivity |
| 2-(Azetidin-3-yl)-2-methoxyacetic acid | Azetidine derivative | Anti-inflammatory effects |
| 6-Maleimidocaproic acid hydrazide | Different core structure | Limited biological activity |
Uniqueness
The combination of an azetidine ring with trifluoroacetic acid gives this compound distinct chemical properties that enhance its biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
